2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound with the chemical formula C11H14BF2NO2. It is a boronic ester derivative of pyridine, characterized by the presence of two fluorine atoms at the 2 and 4 positions of the pyridine ring and a boronic ester group at the 5 position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2,4-difluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium(0) complex
Base: Potassium carbonate or cesium carbonate
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF or DMF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Biaryl or Vinyl-Aryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Boronic Acid: Formed from the oxidation of the boronic ester group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors due to its unique electronic properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in chemical reactions involves the activation of the boronic ester group by a palladium catalyst. The palladium catalyst facilitates the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl or vinyl-aryl product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with fluorine atoms at the 2 and 3 positions.
2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Boronic ester group at the 3 position instead of the 5 position.
Uniqueness
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the specific positioning of the fluorine atoms and the boronic ester group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions and other synthetic applications.
Properties
IUPAC Name |
2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIQHNHNSAERFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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